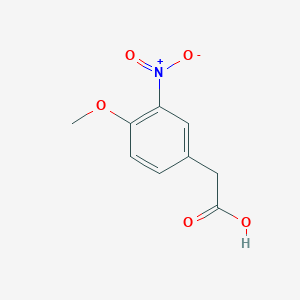
2-Methylbutyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl myristate is an ester compound formed from the reaction of 2-methylbutanol and tetradecanoic acid Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylbutyl myristate can be synthesized through the esterification reaction between 2-methylbutanol and tetradecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Tetradecanoic acid+2-Methylbutanol→2-Methylbutyl tetradecanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: 2-Methylbutyl myristate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and tetradecanoic acid.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 2-Methylbutanol and tetradecanoic acid.
Reduction: 2-Methylbutanol and tetradecanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
2-Methylbutyl myristate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl myristate primarily involves its hydrolysis to release 2-methylbutanol and tetradecanoic acid. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl tetradecanoate: An ester formed from methanol and tetradecanoic acid.
Ethyl tetradecanoate: An ester formed from ethanol and tetradecanoic acid.
Butyl tetradecanoate: An ester formed from butanol and tetradecanoic acid.
Comparison: 2-Methylbutyl myristate is unique due to the presence of the 2-methylbutyl group, which imparts different physical and chemical properties compared to other esters. For example, it may have a different boiling point, solubility, and reactivity due to the branched structure of the 2-methylbutyl group.
Propriétés
Numéro CAS |
93805-23-3 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-methylbutyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18(3)5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
FRHCPJSPAUFBEH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)CC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(C)CC |
Key on ui other cas no. |
93805-23-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


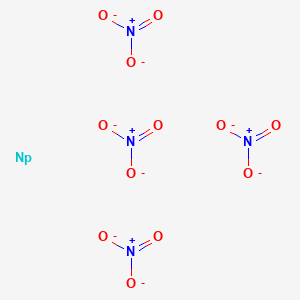
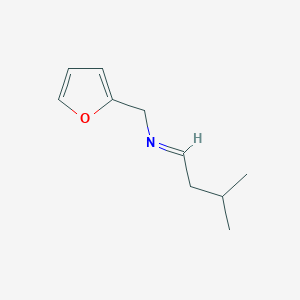

![4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid](/img/structure/B1622746.png)

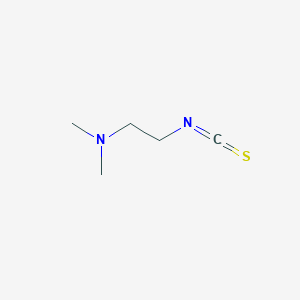
![N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1622754.png)

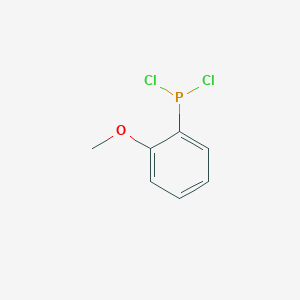


![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid](/img/structure/B1622761.png)

